(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
The compound (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core ([1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one) substituted with a methyl group at position 5 and a piperazine-linked (E)-3-(4-bromophenyl)acryloyl moiety at position 2. This structure combines a heterocyclic scaffold with a brominated aromatic system, which is often associated with enhanced biological activity and pharmacokinetic properties due to increased lipophilicity and electronic effects .
Triazolopyrimidinones are pharmacologically significant, with applications as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Properties
IUPAC Name |
2-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-13-12-17(28)26-18(21-13)22-19(23-26)25-10-8-24(9-11-25)16(27)7-4-14-2-5-15(20)6-3-14/h2-7,12H,8-11H2,1H3,(H,21,22,23)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGGNWRNGVPRQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is the α-amylase enzyme. This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
This compound interacts with the α-amylase enzyme, inhibiting its activity. This interaction prevents the enzyme from breaking down complex carbohydrates, thus reducing the amount of sugar absorbed into the bloodstream.
Biochemical Pathways
The inhibition of α-amylase by this compound affects the carbohydrate digestion pathway. This results in a decrease in the breakdown and absorption of complex carbohydrates, leading to lower blood sugar levels.
Result of Action
The molecular and cellular effects of the action of this compound involve the inhibition of the α-amylase enzyme. This inhibition reduces the breakdown of complex carbohydrates, leading to lower blood sugar levels.
Biological Activity
(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19BrN6O2
- Molecular Weight : 443.3 g/mol
- CAS Number : 2035007-86-2
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the piperazine and triazole moieties play crucial roles in binding to specific receptors or enzymes involved in disease pathways.
Potential Targets:
- Kinases : The compound may inhibit specific kinases involved in cancer progression.
- Receptors : Interaction with neurotransmitter receptors could suggest potential applications in psychiatric disorders.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
-
Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation. For instance:
- Breast Cancer Cells (MCF-7) : Showed a dose-dependent decrease in viability upon treatment with the compound.
- Lung Cancer Cells (A549) : Exhibited increased apoptosis markers after exposure.
- Mechanistic Insights : The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Strains Tested : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values were determined, indicating significant potency compared to standard antibiotics.
Study 1: Anticancer Efficacy
A study published in 2023 explored the anticancer effects of various compounds including this compound on multicellular spheroids derived from breast cancer cells. The results indicated a substantial reduction in spheroid size and viability, providing evidence for its potential as a therapeutic agent against breast cancer .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of the compound against a panel of bacterial strains. The findings revealed that it effectively inhibited growth at low concentrations, suggesting its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .
Summary of Biological Activities
| Activity Type | Effectiveness | Notable Findings |
|---|---|---|
| Anticancer | High efficacy | Induces apoptosis in MCF-7 and A549 cells |
| Antimicrobial | Moderate to high efficacy | Effective against S. aureus and E. coli |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold Variations
The triazolopyrimidinone core differentiates this compound from pyrazolo[1,5-a]pyrimidinones (e.g., MK73 and MK75 in and ). For example:
- MK73: 5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. The pyrazolo[1,5-a]pyrimidinone core lacks the triazole ring, reducing nitrogen content and altering electronic properties. Retains the 4-bromophenyl substituent but incorporates a bis(trifluoromethyl)phenyl group at position 5, enhancing hydrophobicity and metabolic stability .
| Compound | Core Structure | Position 2 Substituent | Position 5 Substituent |
|---|---|---|---|
| Target Compound | [1,2,4]triazolo[1,5-a]pyrimidinone | 4-(3-(4-Bromophenyl)acryloyl)piperazine | Methyl |
| MK73 | Pyrazolo[1,5-a]pyrimidinone | 4-Bromophenyl | 3,5-Bis(trifluoromethyl)phenyl |
Substituent Modifications
- Triazolopyrimidinone Derivatives (): S1-TP: 5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one.
- The chloromethyl group at position 5 increases electrophilicity compared to the methyl group in the target compound.
Electrochemical studies reveal a reduction peak at −1.12 V (vs. Ag/AgCl), suggesting higher electron-withdrawing capacity than the target compound’s methyl group .
- Piperazine-Linked Analogues (): Compound 3e: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide.
- Replaces the triazolopyrimidinone core with a benzoimidazopyrimidinone system.
Bromophenyl Group Impact
The 4-bromophenyl group in the target compound is critical for:
- Lipophilicity : LogP values for brominated analogues are typically higher than chlorinated or methoxylated derivatives, improving membrane permeability.
- Target Binding : Bromine’s polarizability enhances van der Waals interactions in hydrophobic binding pockets, as seen in kinase inhibitors like MK73 .
Key Research Findings
Electrochemical Properties
Triazolopyrimidinones exhibit distinct redox behavior. For example:
- S1-TP (): Oxidation peak at +1.05 V (carbon graphite electrode).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
